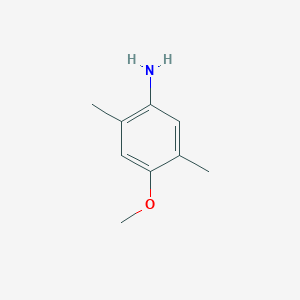
4-Methoxy-2,5-dimethylaniline
Übersicht
Beschreibung
4-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular weight of 151.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 4-Methoxy-2,5-dimethylaniline can be achieved through various methods. One such method involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Another approach involves the Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,5-dimethylaniline consists of asymmetric units of C16H20N2O . The compound’s structure is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
4-Methoxy-2,5-dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce a derivative with four nitro groups .Physical And Chemical Properties Analysis
4-Methoxy-2,5-dimethylaniline is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-2,5-dimethylaniline, focusing on unique applications across different fields:
Pharmaceutical Research
4-Methoxy-2,5-dimethylaniline is utilized in pharmaceutical research for quality control and as a precursor in the synthesis of various compounds. Its molecular structure has been analyzed for potential applications in drug development .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the formation of Schiff bases, which are useful in synthesizing various organic compounds .
Material Science
In material science, 4-Methoxy-2,5-dimethylaniline is used to grow organic crystals like 4-methoxy-2-nitroaniline, which have potential applications in nonlinear optics and electronics .
Analytical Chemistry
It is also used in analytical chemistry for methods such as NMR, HPLC, LC-MS, and UPLC to analyze chemical properties and purity .
Veterinary Medicine
Similar to its use in pharmaceuticals, this compound may also be used in quality control for veterinary medicine due to its chemical properties .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVENPXPQNFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,5-dimethylaniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


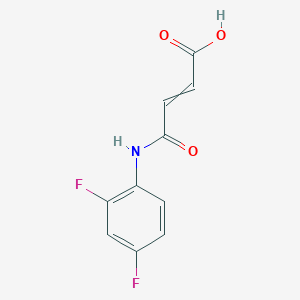
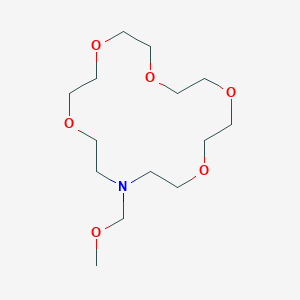




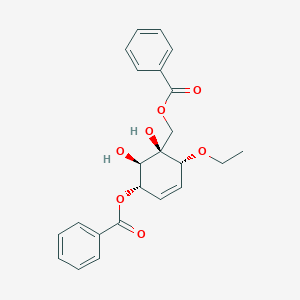
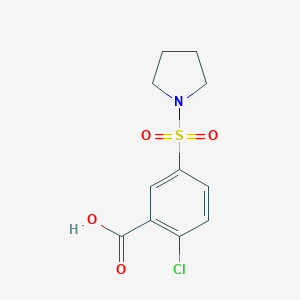
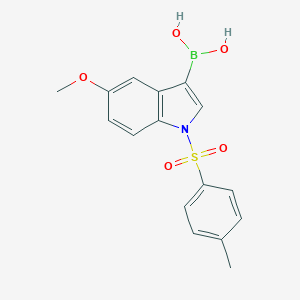

![Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate](/img/structure/B168978.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)